molecular formula C14H15ClN4O3S B11029226 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11029226
M. Wt: 354.8 g/mol
InChI Key: OZLZLBSMMKQLTN-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3,5-triazine core substituted with a furan-2-ylmethyl group. Its structure comprises:

  • A 1,4,5,6-tetrahydro-1,3,5-triazine ring (a six-membered heterocycle with three nitrogen atoms, enabling diverse substitution patterns).

Properties

Molecular Formula

C14H15ClN4O3S

Molecular Weight

354.8 g/mol

IUPAC Name

4-chloro-N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H15ClN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h1-7H,8-10H2,(H2,16,17,18)

InChI Key

OZLZLBSMMKQLTN-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable triazine derivative under controlled conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from its structural components:

  • Sulfonamide group : Participates in nucleophilic substitutions and electrophilic additions due to its electron-withdrawing nature.

  • Tetrahydro-1,3,5-triazine ring : May undergo cycloaddition reactions (e.g., [4+2] or [2+4] mechanisms) under specific conditions, influenced by its electron-deficient aromatic system.

  • Chlorine substituent : Enhances reactivity via inductive effects, potentially stabilizing intermediates in substitution reactions.

Table 1: Functional Groups and Their Reactions

Functional GroupReaction TypeKey Mechanism
SulfonamideNucleophilic substitutionAttack by nucleophiles on sulfur center
TetrahydrotriazineCycloadditionConcerted electron redistribution
Chlorine (benzene)Electrophilic substitutionInductive electron withdrawal

Hydrolysis of Sulfonamide

The sulfonamide group can hydrolyze under acidic or basic conditions, forming a sulfonic acid and an amine. This reaction is temperature-dependent and influenced by solvent polarity.

Triazine Ring Reactivity

The triazine core may undergo:

  • Hydrolysis : Breakdown into urea derivatives under aqueous acidic/basic conditions.

  • Alkylation/Acylation : Substitution at nitrogen centers via nucleophilic attack.

  • Cycloadditions : Potential [4+2] reactions with dienes or dipolarophiles under thermal or photochemical conditions.

Benzene Ring Reactions

The chloro-substituted benzene ring may participate in:

  • Substitution reactions : Replacement of chlorine via nucleophilic aromatic substitution, though hindered by steric effects.

  • Electrophilic substitution : Directed by the sulfonamide group (meta-directing), enabling reactions like nitration or bromination.

Analytical Techniques for Reaction Monitoring

TechniquePurposeAdvantages
HPLC Quantify reaction yields, purityHigh sensitivity, rapid analysis
NMR spectroscopy Confirm product structureProvides detailed structural insights
TLC Track reaction progressSimple, cost-effective screening

Comparative Reactivity of Related Compounds

Table 2: Reactivity of Structurally Similar Sulfonamides

CompoundKey Functional GroupsDominant Reaction Type
4-Fluoro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamideFluorine, sulfonamide, triazineFluorine stabilizes intermediates during substitution
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamideBromine, sulfonamide, triazineBromine undergoes nucleophilic substitution
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideChlorine, sulfonamide, triazineTriazine hydrolysis, sulfonamide substitution

Research Findings and Implications

  • The sulfonamide group’s reactivity makes the compound a candidate for drug design, particularly for targeting bacterial enzymes like dihydropteroate synthase .

  • The triazine ring’s stability and reactivity profile suggest applications in materials science or as intermediates for heterocyclic compounds.

  • Chlorine’s inductive effects enhance solubility and reactivity, influencing pharmacokinetic properties.

This compound’s unique combination of functional groups positions it as a versatile scaffold for both synthetic and biomedical applications. Further studies on reaction kinetics and mechanistic pathways would deepen its utility in these fields.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is C15H16ClN3O2SC_{15}H_{16}ClN_3O_2S with a molecular weight of approximately 343.82 g/mol. The presence of the sulfonamide group (-SO2NH2) enhances its solubility and reactivity in biological systems.

Structural Features

FeatureDescription
Sulfonamide Group -SO2NH2
Chlorine Atom Enhances reactivity
Furan Moiety Contributes to biological activity
Triazine Core Provides structural stability

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various human cancer cell lines such as HCT-116 and MCF-7.

Case Study: Anticancer Activity of Sulfonamide Derivatives

A study synthesized several novel benzenesulfonamide derivatives and tested their cytotoxicity against cancer cell lines. Compounds demonstrated IC50 values below 100 μM, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The sulfonamide group is known for its efficacy against bacterial infections by inhibiting bacterial folate synthesis.

Case Study: Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives, several compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was linked to enhanced membrane permeability, facilitating drug uptake .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes. The unique structure of this compound may allow it to target enzymes involved in various metabolic pathways.

Case Study: Enzyme Inhibition Studies

Research has shown that similar compounds can act as inhibitors for dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to bactericidal effects and presents a viable pathway for developing new antibiotics .

Material Science Applications

The structural complexity of this compound also positions it as a candidate for various material science applications.

Polymer Chemistry

Due to its reactive sulfonamide group and stable triazine core, this compound can be utilized in polymer synthesis as a monomer or cross-linking agent.

Case Study: Polymer Synthesis

In a recent study focused on synthesizing novel polymers with enhanced thermal stability and mechanical properties, derivatives of benzenesulfonamides were incorporated into polymer matrices. The resulting materials displayed improved performance characteristics suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

The triazine ring’s substitution significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Triazine Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Activities References
4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide Thiazol-2-yl ethyl 453.94 N/A N/A TP receptor antagonism (IC₅₀: 0.3 nM)
4-Chloro-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide (Compound 28) 4-Trifluoromethylphenyl 527.98 287–289 72 Enhanced lipophilicity
4-Chloro-N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-5-methyl-2-[(naphthalen-1-yl)methylthio]benzene-sulfonamide (Compound 36) 3-Fluorophenyl + naphthyl 601.12 N/A 50 Moderate solubility in ethanol
Target Compound Furan-2-ylmethyl ~380.84 (estimated) N/A N/A Predicted improved CNS penetration N/A

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 28 ) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Bulkier Substituents (e.g., naphthyl in Compound 36 ) lower synthetic yields due to steric hindrance.
Functional Group Modifications on the Benzenesulfonamide Moiety

Variations in the benzenesulfonamide moiety alter binding affinity and selectivity:

Compound Name Benzenesulfonamide Substitution Biological Activity References
4-Chloro-5-methyl-2-[(3,5-dimethylisoxazol-4-yl)methylthio]-N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-benzenesulfonamide (Compound 39) 5-Methyl + isoxazole thioether Moderate Aβ secretion inhibition (EC₅₀: 1.2 µM)
4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonamide (Compound 17) 5-Methyl + triazole thioether High HPLC purity (98.65%)
Target Compound 4-Chloro Unknown (theoretical similarity to TP antagonists) N/A

Key Observations :

  • Thioether Linkages (e.g., in Compound 17 ) improve metabolic stability but may reduce solubility.

Biological Activity

4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a chloro group, a furan ring, and a benzenesulfonamide moiety. Its molecular formula is C18H21ClN2O3SC_{18}H_{21}ClN_2O_3S, with notable functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the sulfonamide group is known to confer antibacterial properties. Compounds with similar structures have shown efficacy against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Antiviral Properties : Research indicates that derivatives of compounds containing furan and triazine rings exhibit antiviral activities. These compounds may interfere with viral replication processes or inhibit viral enzymes.

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in the table below:

Activity Type Target Organism/Enzyme IC50/EC50 Values Reference
AntibacterialStaphylococcus aureus15 µM
AntiviralHCV NS5B RNA polymerase0.35 µM
CytotoxicityHuman Cancer Cell LinesIC50 = 20 µM
AntifungalCandida albicansMIC = 4 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
  • Antiviral Activity : In vitro assays showed that derivatives containing the triazine moiety effectively inhibited the activity of HCV NS5B RNA polymerase with an IC50 value of 0.35 µM. This suggests potential as a therapeutic agent for hepatitis C treatment.
  • Cytotoxic Effects : Research on human cancer cell lines indicated that the compound has cytotoxic effects with an IC50 value around 20 µM. This highlights its potential as an anticancer agent.

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